molecular formula C11H13ClN4O3S B2450554 6-chloro-N,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide CAS No. 1797938-39-6

6-chloro-N,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide

Cat. No. B2450554
CAS RN: 1797938-39-6
M. Wt: 316.76
InChI Key: CVOKLHIQXGJQKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound can involve various chemical reactions, and the specifics would depend on the structure of the compound. Typically, the synthesis is planned backwards from the target molecule, and involves the formation and reactions of various intermediates .


Molecular Structure Analysis

The molecular structure of an organic compound can be analyzed using various spectroscopic techniques like NMR, IR, and mass spectrometry. X-ray crystallography can also provide detailed information about the 3D structure of the molecule .


Chemical Reactions Analysis

The chemical reactions of an organic compound depend on its functional groups. For example, a compound with a carboxylic acid group would typically undergo reactions like esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, and reactivity. These can be determined through various experimental techniques .

Mechanism of Action

The mechanism of action is typically discussed in the context of bioactive compounds. It involves understanding how the compound interacts with biological targets, like enzymes or receptors .

Safety and Hazards

The safety and hazards associated with an organic compound can be found in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and precautions for handling and storage .

Future Directions

The future directions in the study of an organic compound could involve finding new synthetic routes, discovering new reactions, or exploring its potential applications in fields like medicine or materials science .

properties

IUPAC Name

6-chloro-N,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O3S/c1-7-4-9(5-13-11(7)12)20(17,18)16(3)6-10-14-8(2)19-15-10/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOKLHIQXGJQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)N(C)CC2=NOC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide

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